molecular formula C58H72N2O18 B15292575 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel

Cat. No.: B15292575
M. Wt: 1085.2 g/mol
InChI Key: UEXSQPKHDIPCHO-GLNIRMMHSA-N
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Description

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by its complex molecular structure, which includes a methyl group, a hydroxy group, and a phenylpropionyl group. It is primarily used in research settings to explore its potential therapeutic applications and biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves multiple steps, starting from docetaxel. The process typically includes the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps. Common reagents used in the synthesis include tert-butoxycarbonyl (Boc) for protection, and various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is not widely reported, as it is primarily used for research purposes. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, purification processes, and quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is unique due to its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .

Properties

Molecular Formula

C58H72N2O18

Molecular Weight

1085.2 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-12,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,37(71-12)28-38-57(45,30-72-38)76-32(2)61)46(64)44(39(31)55(58,9)10)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58?/m0/s1

InChI Key

UEXSQPKHDIPCHO-GLNIRMMHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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